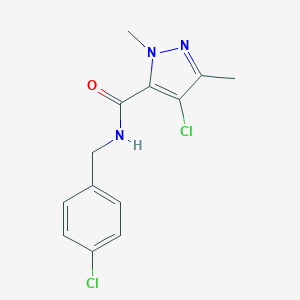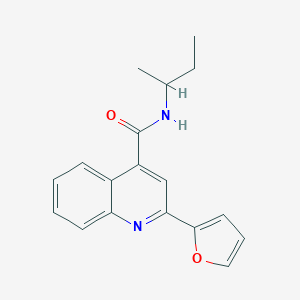![molecular formula C15H14BrN5O B279915 4-bromo-1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279915.png)
4-bromo-1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that is used in scientific research for its potential therapeutic properties. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit anti-tumor and anti-cancer activities by inhibiting the growth and division of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide in lab experiments is its potential therapeutic properties. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Future Directions
There are several future directions for the study of 4-bromo-1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide. One of the directions is the development of new drugs based on the compound's potential therapeutic properties. Another direction is the study of the compound's mechanism of action and its interaction with specific enzymes and signaling pathways. Additionally, the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease needs to be further studied.
Synthesis Methods
The synthesis of 4-bromo-1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenylhydrazine. The intermediate is then reacted with methyl isocyanate to form the corresponding carbamate. The final step involves the reaction of the carbamate with 4-(1H-pyrazol-1-ylmethyl)aniline to form the desired compound.
Scientific Research Applications
4-bromo-1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
Molecular Formula |
C15H14BrN5O |
|---|---|
Molecular Weight |
360.21 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14BrN5O/c1-20-10-13(16)14(19-20)15(22)18-12-5-3-11(4-6-12)9-21-8-2-7-17-21/h2-8,10H,9H2,1H3,(H,18,22) |
InChI Key |
UVTHCPRCJOUPQH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)CN3C=CC=N3)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)CN3C=CC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)

![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)
![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B279858.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
